N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3,4-dichlorophenyl substituent at the 4-position of the triazole ring. The structure incorporates a thioether linkage (-S-) connecting the triazole core to a 2-oxo-2-(thiazol-2-ylamino)ethyl moiety, while a 3-methylbenzamide group is attached via a methylene bridge at the 3-position. Its synthesis likely involves S-alkylation of a triazole-thiol precursor with a halogenated intermediate, followed by amidation steps, as inferred from analogous methods in triazole chemistry .
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O2S2/c1-13-3-2-4-14(9-13)20(32)26-11-18-28-29-22(30(18)15-5-6-16(23)17(24)10-15)34-12-19(31)27-21-25-7-8-33-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISIZDCNUAJLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide (CAS No. 391939-53-0) is a synthetic compound with diverse biological activities. Its complex structure includes a central 1,2,4-triazole ring, a thiazole moiety, and a dichlorophenyl group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The structural features of the compound are significant for its biological activity:
| Component | Description |
|---|---|
| 1,2,4-Triazole Ring | A five-membered heterocyclic ring known for diverse biological properties. |
| Thiazole Moiety | Contains sulfur and nitrogen; potential for hydrogen bonding with biomolecules. |
| Dichlorophenyl Group | Enhances lipophilicity, influencing absorption and distribution in biological systems. |
| Dimethylbenzamide Group | Contributes to overall stability and interaction with biological targets. |
Anticancer Properties
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. In particular, studies have shown that derivatives similar to this compound demonstrate promising cytotoxic effects against various cancer cell lines:
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity. Studies have demonstrated that derivatives bearing similar structural motifs can significantly inhibit the growth of pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antitumor Activity
A study published in Molecules examined a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly enhanced anticancer efficacy .
Study 2: Antimicrobial Evaluation
Another research article focused on the antimicrobial evaluation of thiazole derivatives revealed that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, with notable selectivity towards specific strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in 1,2,4-Triazole Chemistry
2.1.1. S-Alkylated Triazole Derivatives Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones () share the S-alkylated triazole scaffold. However, the target compound differs in:
- Substituent diversity : The dichlorophenyl group enhances hydrophobicity compared to sulfonylphenyl or fluorophenyl groups.
2.1.2. Thiadiazole and Thiazole Hybrids
Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () exhibit dual heterocyclic systems. The target compound’s triazole-thiazole architecture offers greater conformational rigidity, which may enhance metabolic stability compared to thiadiazole-oxadiazole hybrids .
Functional Group Impact on Bioactivity
Table 1: Key Structural Features and Bioactivity of Analogues
Key Observations :
- The dichlorophenyl group likely enhances lipophilicity, improving membrane permeability compared to mono-halogenated analogues .
- The thiazol-2-ylaminoethyl group may mimic ATP-binding motifs in kinase targets, a feature absent in simpler acetylated derivatives .
Critical Differences :
- The target compound’s synthesis requires precise control of S-alkylation to avoid N-alkylation byproducts, a challenge noted in triazole chemistry .
- Higher yields (~80%) are achieved in simpler triazole-acetyl hybrids () compared to thiazole-containing derivatives due to steric hindrance .
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of νS-H (~2500 cm⁻¹) in the target compound confirms S-alkylation, similar to tautomerically stable triazole-thiones in .
- ¹H-NMR : The 3,4-dichlorophenyl group exhibits aromatic multiplet signals at δ 7.3–7.6 ppm, consistent with dichlorinated analogues in .
- LogP : Predicted logP = 3.9 (vs. 2.8 for fluorophenyl analogues), suggesting enhanced lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
